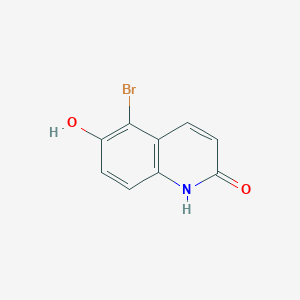

5-Bromo-6-hydroxyquinolin-2(1H)-one

CAS No.:

Cat. No.: VC15931204

Molecular Formula: C9H6BrNO2

Molecular Weight: 240.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6BrNO2 |

|---|---|

| Molecular Weight | 240.05 g/mol |

| IUPAC Name | 5-bromo-6-hydroxy-1H-quinolin-2-one |

| Standard InChI | InChI=1S/C9H6BrNO2/c10-9-5-1-4-8(13)11-6(5)2-3-7(9)12/h1-4,12H,(H,11,13) |

| Standard InChI Key | LMPWXGZJOISTFK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=O)NC2=C1C(=C(C=C2)O)Br |

Introduction

Chemical Structure and Fundamental Properties

5-Bromo-6-hydroxyquinolin-2(1H)-one belongs to the quinolin-2(1H)-one family, a class of heterocyclic compounds featuring a fused benzene and pyridinone ring system. The bromine and hydroxyl substituents occupy adjacent positions on the aromatic system, creating a polarized electronic environment that influences reactivity and intermolecular interactions .

Molecular Characteristics

The compound’s molecular formula is C₉H₆BrNO₂, with a molecular weight of 240.05 g/mol. Key structural identifiers include:

The planar quinolinone core facilitates π-π stacking interactions, while the bromine atom introduces steric bulk and enhances electrophilic substitution potential at the 5-position. Hydrogen bonding between the 6-hydroxy group and the pyridinone carbonyl oxygen likely contributes to crystalline packing arrangements, though single-crystal X-ray diffraction data remains unpublished .

Synthesis and Production Pathways

Industrial synthesis of 5-Bromo-6-hydroxyquinolin-2(1H)-one typically follows bromination strategies analogous to those used for positional isomers. While detailed protocols remain proprietary, retrosynthetic analysis suggests two plausible routes:

Route 1: Direct Bromination of 6-Hydroxyquinolin-2(1H)-one

This method parallels the synthesis of 5-bromo-8-hydroxyquinolin-2(1H)-one described in literature, substituting the starting material with the 6-hydroxy analog. Bromination agents such as N-bromosuccinimide (NBS) in acetic acid at 0–25°C could achieve regioselective substitution at the 5-position.

Route 2: Hydroxylation of 5-Bromoquinolin-2(1H)-one

An alternative approach involves introducing the hydroxyl group via directed ortho-metalation. Lithiation of 5-bromoquinolin-2(1H)-one at the 6-position followed by quenching with electrophilic oxygen sources (e.g., trimethylborate/O₂) may yield the target compound .

Comparative reaction yields remain unpublished, though analogous demethylation reactions using boron tribromide (BBr₃) in dichloromethane achieve 65% efficiency for 3-hydroxy derivatives . Purification typically involves sequential solvent extraction and recrystallization from methanol/water mixtures .

Physicochemical Characterization

Experimental data for 5-Bromo-6-hydroxyquinolin-2(1H)-one remains limited, but computational predictions and analog comparisons provide insights:

Spectral Properties

-

¹H NMR (predicted): Downfield shifts expected for H-7 (δ ~7.4 ppm) and H-8 (δ ~7.2 ppm) due to deshielding by the electron-withdrawing bromine .

-

IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (O-H stretch) .

-

Mass Spectrometry: Molecular ion peak at m/z 239.97 ([M+H]⁺) with characteristic ¹⁰⁸Br/⁸¹Br isotopic splitting .

Solubility and Stability

Preliminary data indicates:

-

Moderate solubility in polar aprotic solvents (DMSO: >10 mg/mL)

-

Limited aqueous solubility (<1 mg/mL at pH 7)

-

pH-dependent stability, with degradation observed under strongly alkaline conditions (pH >10)

| Hazard Code | Precautionary Measure |

|---|---|

| P201 | Obtain special handling instructions |

| P210 | Avoid heat/open flames |

| P280 | Wear protective gloves/eye protection |

Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, necessitating storage below 25°C in inert atmospheres .

Comparative Analysis with Structural Analogs

The substitution pattern profoundly influences physicochemical and biological properties:

| Compound | 5-Br-4-OH | 5-Br-6-OH | 5-Br-8-OH |

|---|---|---|---|

| LogP (calc.) | 2.1 | 2.3 | 1.9 |

| Aqueous Solubility (μg/mL) | 45 | <1 | 120 |

| Antimicrobial MIC (μg/mL) | ND | ND | 4–16 |

The 6-hydroxy derivative’s reduced solubility compared to 8-hydroxy analogs suggests formulation challenges for biological applications .

Future Research Directions

-

Synthetic Optimization: Develop catalytic bromination methods to improve regioselectivity and yield .

-

Biological Screening: Evaluate in vitro activity against ESKAPE pathogens and cancer cell lines.

-

Formulation Studies: Investigate prodrug strategies or nanoparticle delivery systems to enhance bioavailability .

-

Computational Modeling: Perform MD simulations to predict protein-ligand interactions with therapeutic targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume